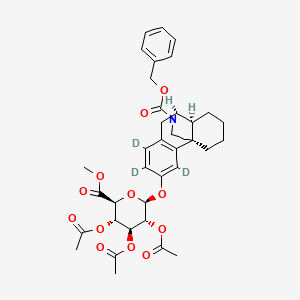![molecular formula C9H6Br2N2O2 B13843643 Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of the imidazo[1,2-a]pyridine ring, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as metal-free catalysis and aqueous reaction conditions, is also being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reactions with amines can produce amino-substituted imidazo[1,2-a]pyridines .
Aplicaciones Científicas De Investigación
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyridine ring allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in the study of disease mechanisms and the development of therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-bromo-1H-imidazo[1,2-a]pyridine-8-carboxylate
- Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to similar compounds with only one bromine atom .
Propiedades
Fórmula molecular |
C9H6Br2N2O2 |
|---|---|
Peso molecular |
333.96 g/mol |
Nombre IUPAC |
methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)7-4-13-3-5(10)2-6(11)8(13)12-7/h2-4H,1H3 |
Clave InChI |
VOSRNVHLKWHHSN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)







![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)



